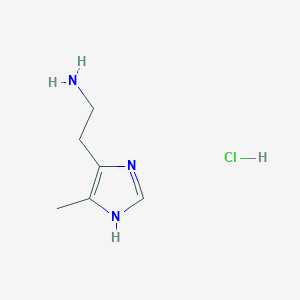

4-Methylhistamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQCBSLSHHBBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36376-47-3 | |

| Record name | 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36376-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-Methylhistamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylhistamine (B1206604) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R). Initially explored in the context of other histamine receptors, the discovery of the H4 receptor in 2000 led to the re-characterization of 4-methylhistamine as a vital tool for probing H4R function. This document provides a comprehensive overview of its mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented for clarity, and key pathways and workflows are visualized using diagrams.

Receptor Binding and Selectivity Profile

4-Methylhistamine hydrochloride exerts its effects by binding to and activating histamine receptors. Its pharmacological significance lies in its high affinity and selectivity for the histamine H4 receptor over the other subtypes (H1R, H2R, and H3R).

Quantitative Binding Data

The binding affinities of 4-methylhistamine for the four human histamine receptor subtypes have been determined through radioligand binding assays. The data consistently demonstrate a clear preference for the H4 receptor.[1][2]

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity vs. H4R | Reference |

| Histamine H4 Receptor (H4R) | 50 | - | [1][2] |

| Histamine H1 Receptor (H1R) | >10,000 | >200-fold | [3] |

| Histamine H2 Receptor (H2R) | >10,000 | >200-fold | [3] |

| Histamine H3 Receptor (H3R) | ~6,300 | >125-fold | [1] |

Note: Kᵢ values can vary between different studies and assay conditions. The values presented are representative.

Selectivity Visualization

The following diagram illustrates the pronounced selectivity of 4-methylhistamine for the H4 receptor.

Caption: Receptor binding selectivity of 4-Methylhistamine.

Mechanism of Action: H4 Receptor Signaling

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[4][5] Activation of H4R by 4-methylhistamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunit can trigger other downstream pathways, such as those involved in calcium mobilization and cell migration.[4][6]

H4R Signaling Pathway Diagram

The diagram below outlines the canonical signaling pathway initiated by the activation of the H4 receptor.

Caption: H4R activation by 4-methylhistamine leads to Gi/o-mediated signaling.

Key Experimental Methodologies

The characterization of 4-methylhistamine's mechanism of action relies on specific in vitro assays. Detailed protocols for a representative functional assay (eosinophil chemotaxis) and a binding assay are provided below.

Experimental Workflow: Eosinophil Chemotaxis Assay

This functional assay measures the ability of 4-methylhistamine to induce the migration of eosinophils, a key physiological response mediated by the H4 receptor.[7][8]

Caption: Workflow for an H4R-mediated eosinophil chemotaxis assay.

Protocol: Eosinophil Chemotaxis Assay

Objective: To quantify the chemotactic response of human eosinophils to 4-methylhistamine.

Materials:

-

Transwell inserts (5 µm pore size) and companion plates.

-

RPMI 1640 medium with 10 mM HEPES and 0.5% BSA.

-

This compound stock solution.

-

Purified human eosinophils.

-

Flow cytometer or microscope with counting chamber.

Procedure:

-

Cell Preparation: Isolate eosinophils from human peripheral blood using a standard negative selection method (e.g., magnetic bead separation). Resuspend cells in assay medium to a final concentration of 1 x 10⁶ cells/mL.

-

Agonist Preparation: Prepare serial dilutions of 4-methylhistamine in assay medium. A typical concentration range would be from 1 nM to 10 µM.

-

Assay Setup: a. Add 600 µL of the diluted 4-methylhistamine solutions or medium alone (negative control) to the lower wells of the 24-well companion plate. b. Place the Transwell inserts into the wells. c. Add 100 µL of the eosinophil cell suspension to the top of each Transwell insert.

-

Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Quantification: a. Carefully remove the Transwell inserts. b. Collect the cells that have migrated to the lower chamber. c. Count the migrated cells for a fixed period (e.g., 60 seconds) using a flow cytometer or manually using a hemocytometer.

-

Data Analysis: Plot the number of migrated cells against the log concentration of 4-methylhistamine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[8]

Protocol: Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of 4-methylhistamine for the human H4 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human H4 receptor (e.g., HEK-293 or SK-N-MC cells).

-

Radioligand: [³H]histamine.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).

-

This compound stock solution.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and fluid.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare the following for each data point (in triplicate):

-

Total Binding: 50 µL cell membranes, 25 µL [³H]histamine (at a final concentration near its Kₑ), and 25 µL binding buffer.

-

Non-Specific Binding: 50 µL cell membranes, 25 µL [³H]histamine, and 25 µL of the non-specific control compound.

-

Competitive Binding: 50 µL cell membranes, 25 µL [³H]histamine, and 25 µL of serially diluted 4-methylhistamine.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: a. Calculate specific binding: (Total Binding DPM) - (Non-Specific Binding DPM). b. Plot the percentage of specific binding against the log concentration of 4-methylhistamine. c. Fit the data to a one-site competition curve to determine the IC₅₀ value. d. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

This compound is an indispensable pharmacological tool for the study of the histamine H4 receptor. Its high potency and, most importantly, its selectivity for H4R over other histamine subtypes allow for the precise investigation of H4R-mediated physiological and pathological processes. Its mechanism of action is centered on the activation of the Gαi/o signaling pathway, leading to the inhibition of cAMP production and the promotion of immune cell chemotaxis. The experimental protocols detailed herein provide a foundation for the continued exploration of H4R as a therapeutic target in inflammatory and immune disorders.

References

- 1. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylhistamine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin.[1][2][3] Its selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R) makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the H4 receptor in various biological processes.[1][2][3] This technical guide provides an in-depth overview of the research applications of 4-Methylhistamine hydrochloride, focusing on its use in immunology, inflammation, and cancer research. It includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Research Applications

Primarily, this compound is utilized to investigate the function of the H4 receptor in:

-

Immunomodulation and Inflammation: The H4 receptor is a key player in inflammatory responses. 4-Methylhistamine is used to study H4R-mediated effects on immune cells, including mast cells, eosinophils, T cells, and dendritic cells.[4] Research areas include allergic conditions like asthma, skin inflammation such as psoriasis and atopic dermatitis, and autoimmune disorders.[1][4]

-

Cancer Research: Emerging evidence suggests a role for the H4 receptor in cancer. 4-Methylhistamine is employed to explore the impact of H4R activation on cancer cell proliferation and the tumor microenvironment.[1][2]

-

Neuroscience: Although less predominant than in the immune system, H4 receptors are also found in the central nervous system, and 4-Methylhistamine is used to probe their function in neurological processes.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of 4-Methylhistamine, providing a comparative overview of its binding affinity and potency across different species and experimental systems.

| Parameter | Species | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human | H4 | 50 nM | [1][2][3] |

| Human | H4 | 7 nM | ||

| Rat | H4 | 73 nM | ||

| Mouse | H4 | 55 nM | ||

| Potency (pEC50) | Human | H4 | 7.4 | [1][2][3] |

| Rat | H4 | 5.6 | ||

| Mouse | H4 | 5.8 |

| Selectivity | Receptor Subtype | Fold Selectivity over H4R | Reference |

| 4-Methylhistamine | H1R | >100,000-fold | |

| H2R | >100,000-fold | ||

| H3R | >100-fold | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Assays

This protocol is used to determine the binding affinity of 4-Methylhistamine for the H4 receptor.

-

Materials:

-

Membrane preparations from cells expressing the human H4 receptor (e.g., HEK293-H4R cells).

-

Radioligand: [³H]Histamine.

-

This compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of a non-labeled H4R ligand (e.g., JNJ 7777120).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the H4R-expressing cell membranes with various concentrations of 4-Methylhistamine and a fixed concentration of [³H]Histamine in the assay buffer.

-

For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H4R antagonist.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value for 4-Methylhistamine using competitive binding analysis software.

-

This assay assesses the ability of 4-Methylhistamine to induce the migration of mast cells, a key process in allergic inflammation.

-

Materials:

-

Mast cell line (e.g., bone marrow-derived mast cells - BMMCs).

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5-8 µm pore size).

-

This compound.

-

Chemotaxis buffer: RPMI 1640 with 0.5% BSA.

-

-

Procedure:

-

Culture and harvest mast cells. Resuspend the cells in chemotaxis buffer.

-

Place different concentrations of 4-Methylhistamine in the lower wells of the chemotaxis chamber. Use chemotaxis buffer alone as a negative control.

-

Place the porous membrane over the lower wells.

-

Add the mast cell suspension to the upper wells.

-

Incubate the chamber at 37°C in a 5% CO₂ incubator for a period of 3-4 hours to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Quantify the chemotactic response as the number of migrated cells in response to 4-Methylhistamine compared to the negative control.

-

In Vivo Models

This model is used to evaluate the anti-inflammatory effects of 4-Methylhistamine in a psoriasis-like condition.

-

Animals: BALB/c or C57BL/6 mice.

-

Materials:

-

5% Imiquimod (B1671794) cream.

-

This compound dissolved in saline.

-

Calipers for measuring skin thickness.

-

-

Procedure:

-

Shave the dorsal skin of the mice one day before the start of the experiment.

-

Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back for 5-7 consecutive days to induce psoriasis-like lesions.

-

Administer 4-Methylhistamine (e.g., 20-40 mg/kg, intraperitoneally) daily, starting from the first day of imiquimod application. A vehicle control group should receive saline.

-

Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. The Psoriasis Area and Severity Index (PASI) can be adapted for scoring.

-

At the end of the experiment, euthanize the mice and collect skin and blood samples for further analysis (e.g., histology, cytokine measurement).

-

EAE is a widely used animal model for multiple sclerosis. This protocol investigates the immunomodulatory role of 4-Methylhistamine in a T-cell-mediated autoimmune disease.

-

Animals: C57BL/6 mice.

-

Materials:

-

Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅).

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin (PTX).

-

This compound dissolved in saline.

-

-

Procedure:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.

-

Administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.

-

Administer 4-Methylhistamine (e.g., 30 mg/kg, intraperitoneally) daily or as per the experimental design, starting from a specific day post-immunization. A vehicle control group should be included.

-

Monitor the mice daily for clinical signs of EAE, typically starting from day 7-10. Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

-

At the peak of the disease or at the end of the experiment, euthanize the mice and collect tissues (e.g., spinal cord, brain, spleen) for histological and immunological analyses.

-

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by 4-Methylhistamine initiates a cascade of intracellular events primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38. The Gβγ subunit can also activate phospholipase C (PLC), leading to calcium mobilization. These signaling events ultimately regulate cellular functions such as chemotaxis, cytokine release, and cell proliferation.

Caption: H4R signaling cascade initiated by 4-Methylhistamine.

Experimental Workflow: In Vivo Psoriasis Model

The following diagram illustrates the typical workflow for an in vivo study investigating the effect of 4-Methylhistamine on imiquimod-induced psoriasis in mice.

Caption: Workflow for imiquimod-induced psoriasis model.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Inhibition of ERK and p38 MAP kinases inhibits binding of Nrf2 and induction of GCS genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

4-Methylhistamine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 4-Methylhistamine hydrochloride. It includes detailed experimental protocols for key assays and visual representations of its primary signaling pathways, designed to support research and development in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

This compound is the dihydrochloride (B599025) salt of 4-Methylhistamine, a potent and selective agonist for the histamine (B1213489) H4 receptor.[1][2][3] Its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 4-methyl-1H-imidazole-5-ethanamine, dihydrochloride | [1][2] |

| Alternative Names | 4-(2-Aminoethyl)-5-methylimidazole dihydrochloride | [4] |

| CAS Number | 36376-47-3 | [1][2][4][5] |

| Molecular Formula | C₆H₁₁N₃ · 2HCl | [1][2][4][5] |

| Molecular Weight | 198.09 g/mol | [6] |

| Appearance | A solid crystalline powder | [1][7] |

| Purity | ≥95% to >98% (commercially available) | [1][2][4] |

| Solubility | Water: Soluble to 50 mM or 125 mg/mL[3][5]DMSO: 20 mg/mL[1][2][3]Ethanol: 1 mg/mL[1][2]PBS (pH 7.2): 10 mg/mL | [1][2] |

| Storage and Stability | Store at -20°C. The compound is stable for at least 4 years under these conditions. Stock solutions in organic solvents can be stored at -80°C for 6 months or -20°C for 1 month.[1][3] |

Pharmacological Profile

4-Methylhistamine is a high-affinity and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor primarily expressed on cells of hematopoietic origin.[8][9] Its selectivity for H4R over other histamine receptor subtypes (H1R, H2R, and H3R) makes it a valuable tool for studying the physiological and pathological roles of the H4 receptor.[1][2][8]

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (Ki) | Human H4R | 7 nM - 50 nM | [1][3][10] |

| Rat H4R | 73 nM | [11] | |

| Mouse H4R | 55 nM | [11] | |

| Functional Activity (EC50/pEC50) | Human H4R (CRE-β-galactosidase) | 39.8 nM | [1][2] |

| Human H4R | pEC50 = 7.4 | [3] | |

| Eosinophil Shape Change | 0.36 µM | [1][2] | |

| Mast Cell Migration | 12 µM | [1][2] | |

| Selectivity | >100-fold for H4R over other human histamine receptors | [1][2][3] |

Signaling Pathways

Activation of the histamine H4 receptor by 4-Methylhistamine initiates a cascade of intracellular signaling events primarily through two main pathways: the G-protein dependent pathway and the β-arrestin pathway.

G-Protein Dependent Signaling

The H4 receptor couples to Gαi/o proteins.[9][12] Agonist binding leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors. This pathway is sensitive to pertussis toxin.

β-Arrestin Mediated Signaling

Upon agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), the H4 receptor can also recruit β-arrestin.[13][14] This interaction leads to receptor desensitization, internalization, and can initiate G-protein independent signaling cascades.[15]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol is adapted from the methods described by Lim et al. (2005) for determining the binding affinity of ligands to the human histamine H4 receptor.[8]

Objective: To determine the inhibition constant (Ki) of a test compound for the H4 receptor.

Materials:

-

HEK-293 or SK-N-MC cells stably expressing the human H4 receptor.[8]

-

[³H]Histamine (Radioligand).

-

This compound (for standard curve and competition).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture H4R-expressing cells to confluence.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or a non-labeled ligand (e.g., 100 µM histamine for non-specific binding) or varying concentrations of the test compound.

-

50 µL of [³H]Histamine (at a final concentration near its Kd, e.g., 10 nM).[16]

-

100 µL of cell membrane preparation (containing 20-50 µg of protein).

-

-

The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Chemotaxis Assay

This protocol is based on the principles of mast cell and eosinophil migration assays in response to H4 receptor activation.[1][2][17]

Objective: To measure the chemotactic response of immune cells (e.g., mast cells, eosinophils) to 4-Methylhistamine.

Materials:

-

Isolated immune cells (e.g., bone marrow-derived mast cells or purified eosinophils).

-

Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

-

This compound.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).

-

24-well plates.

-

Staining solution (e.g., Diff-Quik).

-

Microscope.

Procedure:

-

Cell Preparation:

-

Isolate and purify the desired immune cells.

-

Resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Add 600 µL of chemotaxis medium containing varying concentrations of 4-Methylhistamine (e.g., 0.1 to 30 µM) to the lower wells of a 24-well plate. Use medium alone as a negative control.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 3 hours.

-

-

Cell Migration Analysis:

-

After incubation, remove the inserts.

-

Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 1 minute.

-

Stain the cells with Diff-Quik or a similar stain.

-

-

Quantification:

-

Count the number of migrated cells in at least five high-power fields (400x magnification) per membrane using a light microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Plot the number of migrated cells against the log concentration of 4-Methylhistamine to generate a dose-response curve and determine the EC50.

-

cAMP Inhibition Assay

This assay measures the ability of 4-Methylhistamine to inhibit the production of cyclic AMP (cAMP) in H4R-expressing cells, consistent with the receptor's coupling to Gαi/o proteins.[1][2]

Objective: To determine the potency of 4-Methylhistamine in inhibiting adenylyl cyclase activity.

Materials:

-

H4R-expressing cells (e.g., SK-N-MC or CHO cells).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).

-

This compound.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA-based or HTRF-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture:

-

Seed H4R-expressing cells in a 96-well plate and grow to 80-90% confluency.

-

-

Cell Treatment:

-

Wash the cells once with serum-free medium.

-

Pre-incubate the cells with varying concentrations of 4-Methylhistamine for 15 minutes at 37°C.

-

Add forskolin (e.g., 10 µM final concentration) to all wells (except for the basal control) and incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.

-

-

cAMP Measurement:

-

Measure the intracellular cAMP concentration in the cell lysates using the cAMP assay kit and a plate reader.

-

-

Data Analysis:

-

Generate a standard curve for cAMP.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of 4-Methylhistamine.

-

Plot the percentage of inhibition against the log concentration of 4-Methylhistamine to determine the IC50 value.

-

Safety Information

This compound should be handled with care in a laboratory setting. It may cause skin, eye, and respiratory irritation.[18] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This guide is intended for informational purposes for research professionals and does not constitute medical advice. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 4-Methylhistamine (hydrochloride) | CAS 36376-47-3 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. rndsystems.com [rndsystems.com]

- 6. 4-Methylhistamine dihydrochloride | C6H13Cl2N3 | CID 70455290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methylhistamine dihydrochloride | CAS:36376-47-3 | H4 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

- 10. 4-Methylhistamine dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]

- 11. apexbt.com [apexbt.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Methylhistamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (B1206604) hydrochloride is a potent and selective histamine (B1213489) H4 receptor agonist, making it a valuable pharmacological tool for studying the role of the H4 receptor in various physiological and pathological processes, including inflammation, immune responses, and pruritus. This technical guide provides a comprehensive overview of a viable synthetic pathway to 4-Methylhistamine hydrochloride, starting from the commercially available precursor, 4-methyl-5-imidazolecarboxaldehyde. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its synthesis and understanding for research and drug development purposes.

Introduction

4-Methylhistamine is an imidazole (B134444) derivative that demonstrates high selectivity for the histamine H4 receptor over other histamine receptor subtypes (H1, H2, and H3).[1] This selectivity has established it as a critical research compound for elucidating the physiological functions and therapeutic potential of modulating the H4 receptor. This guide outlines a two-step synthesis of 4-Methylhistamine, followed by its conversion to the more stable dihydrochloride (B599025) salt. The synthesis proceeds via the formation of an oxime intermediate from 4-methyl-5-imidazolecarboxaldehyde, followed by the reduction of the oxime to the corresponding primary amine.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from 4-methyl-5-imidazolecarboxaldehyde. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-5-imidazolecarboxaldehyde Oxime

This step involves the condensation reaction between 4-methyl-5-imidazolecarboxaldehyde and hydroxylamine hydrochloride to form the corresponding oxime.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-5-imidazolecarboxaldehyde (1.0 eq) in ethanol (B145695).

-

Add hydroxylamine hydrochloride (1.1-1.2 eq) to the solution.

-

Add a base, such as pyridine (B92270) or sodium acetate (B1210297) (1.1-1.5 eq), to neutralize the hydrochloric acid formed and to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

| Parameter | Value |

| Starting Material | 4-Methyl-5-imidazolecarboxaldehyde |

| Reagents | Hydroxylamine hydrochloride, Pyridine/Sodium Acetate |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 1-3 hours (monitor by TLC) |

| Work-up | Crystallization and filtration |

| Expected Yield | 85-95% |

Step 2: Synthesis of 4-Methylhistamine (Reduction of Oxime)

The second step is the reduction of the oxime intermediate to the primary amine, 4-methylhistamine. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation.

Reaction Scheme:

Experimental Protocol:

-

In a hydrogenation vessel, suspend 4-methyl-5-imidazolecarboxaldehyde oxime (1.0 eq) in a suitable solvent, such as methanol (B129727) or ethanol, saturated with ammonia (B1221849). The ammonia helps to prevent the formation of secondary amine byproducts.

-

Carefully add a catalytic amount of Raney Nickel slurry (approximately 10-20% by weight of the oxime).

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm).

-

Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until the uptake of hydrogen ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-methylhistamine free base.

| Parameter | Value |

| Starting Material | 4-Methyl-5-imidazolecarboxaldehyde Oxime |

| Catalyst | Raney Nickel |

| Solvent | Methanol or Ethanol (saturated with ammonia) |

| Reaction Temperature | Room temperature to 50 °C |

| Hydrogen Pressure | 3-4 atm |

| Work-up | Filtration and solvent evaporation |

| Expected Yield | 70-85% |

Step 3: Preparation of this compound

The final step is the conversion of the 4-methylhistamine free base into its more stable dihydrochloride salt.

Reaction Scheme:

Experimental Protocol:

-

Dissolve the crude 4-methylhistamine free base in a minimal amount of absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in ethanol (prepared by carefully bubbling dry HCl gas through cold ethanol or by the addition of acetyl chloride to ethanol) dropwise with stirring until the solution becomes acidic (check with pH paper).

-

The dihydrochloride salt will precipitate out of the solution.

-

Allow the precipitation to complete by storing the mixture at a low temperature (e.g., in a refrigerator) for a few hours.

-

Collect the white crystalline solid by filtration, wash with cold absolute ethanol, and then with diethyl ether.

-

Dry the product in a vacuum desiccator to obtain pure this compound.

| Parameter | Value |

| Starting Material | 4-Methylhistamine (Free Base) |

| Reagent | Hydrochloric acid in ethanol |

| Solvent | Absolute Ethanol |

| Reaction Temperature | 0 °C to room temperature |

| Work-up | Precipitation and filtration |

| Expected Yield | >95% |

H4 Receptor Signaling Pathway

4-Methylhistamine exerts its biological effects by acting as an agonist at the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR). The activation of H4R initiates a cascade of intracellular signaling events.

Caption: Simplified signaling pathway of the H4 receptor activated by 4-Methylhistamine.

Upon binding of 4-methylhistamine, the H4 receptor activates the associated heterotrimeric G protein, Gαi/o. This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) and increasing the intracellular calcium concentration.[1][2] The increase in intracellular calcium and the activation of DAG can lead to the activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in various cellular responses, including chemotaxis, cytokine release, and changes in cell shape.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 4-Methyl-5-imidazolecarboxaldehyde | 4-Methyl-5-imidazolecarboxaldehyde Oxime | 125.13 | 85-95 | >95 |

| 2 | 4-Methyl-5-imidazolecarboxaldehyde Oxime | 4-Methylhistamine | 125.17 | 70-85 | >90 (crude) |

| 3 | 4-Methylhistamine | This compound | 198.09 | >95 | ≥98[4] |

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound, a crucial tool for pharmacological research. By following the outlined experimental protocols, researchers can reliably produce this selective H4 receptor agonist for their studies. The provided diagrams of the synthesis workflow and the H4 receptor signaling pathway offer a clear visual representation of the chemical and biological processes involved. The summarized quantitative data serves as a useful benchmark for the successful execution of this synthesis.

References

4-Methylhistamine: A Selective Histamine H4 Receptor Agonist for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling therapeutic target for a spectrum of inflammatory and immune-mediated disorders, including asthma, allergic rhinitis, and autoimmune diseases.[1][2][3] Its predominant expression in hematopoietic cells, such as mast cells, eosinophils, and T cells, underscores its critical role in modulating immune responses.[3][4] The development of selective agonists for the H4R is paramount for elucidating its physiological functions and for the validation of its therapeutic potential. 4-Methylhistamine (B1206604) has been identified as the first potent and highly selective agonist for the human H4 receptor, exhibiting over 100-fold selectivity over other histamine receptor subtypes.[2][5][6][7][8] This technical guide provides a comprehensive overview of 4-Methylhistamine, its receptor selectivity, signaling pathways, and the experimental protocols utilized for its characterization.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 4-Methylhistamine at the four human histamine receptor subtypes. The data clearly illustrates its high affinity and potency at the H4R, with significantly lower activity at H1R, H2R, and H3R.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (pEC50) | Functional Activity (EC50, nM) |

| 4-Methylhistamine | hH4R | 7 - 50 [2][5][6][9] | 7.4 [2][5][6][8] | ~40 |

| hH1R | >10,000 | 4.57 (guinea-pig ileum)[10] | >10,000 | |

| hH2R | >10,000 | 5.23 (guinea-pig ileum)[10][11] | ~5,888 | |

| hH3R | >10,000 | <5.0 | >10,000 |

H4 Receptor Signaling Pathway

Activation of the H4R by an agonist such as 4-Methylhistamine initiates a cascade of intracellular signaling events. The H4R is coupled to the Gi/o family of G proteins.[9] Upon agonist binding, the G protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate the activity of various downstream effectors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] Concurrently, the Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][12] Furthermore, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[12][13] These signaling events ultimately culminate in various cellular responses, including chemotaxis, cytokine release, and changes in cell shape.[3][4][14]

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histamine H4 receptor - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of 4-Methylhistamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (B1206604) is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[1][2] This selectivity, particularly over the H1, H2, and H3 receptor subtypes, has established 4-methylhistamine as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor.[3] Its activity is implicated in immunomodulation and inflammatory processes, making the H4R a target of significant interest for therapeutic intervention in diseases such as allergic asthma, atopic dermatitis, and autoimmune disorders.[4][5] This document provides a comprehensive overview of the pharmacological properties of 4-methylhistamine, including its receptor binding profile, functional activity, and underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and drug discovery efforts.

Receptor Binding Affinity and Selectivity

4-Methylhistamine is distinguished by its high binding affinity for the human histamine H4 receptor. Radioligand binding assays have consistently demonstrated its potent interaction with the H4R, while showing significantly lower affinity for the H1, H2, and H3 receptor subtypes. This profile confirms its status as the first identified potent and selective H4R agonist.[3]

Quantitative Binding Data

The binding affinities (Ki) of 4-methylhistamine for the four human histamine receptor subtypes are summarized below. The data highlights a selectivity of over 100-fold for the H4R compared to the other subtypes.[3][6][7][8]

| Receptor Subtype | Radioligand Used in Assay | Ki (nM) | Reference |

| Human H4R | [³H]histamine | 7 - 50 | [3][7] |

| Human H1R | [³H]mepyramine | >10,000 | [9] |

| Human H2R | [¹²⁵I]iodoaminopotentidine | >10,000 | [9] |

| Human H3R | [³H]Nα-methylhistamine | >10,000 | [9] |

| Guinea-Pig H1R | - | 281,838 (-logKD = 3.55) | [10] |

| Guinea-Pig H2R | - | 53,703 (-logKD = 4.27) | [10] |

Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Histamine Receptors.

Functional Activity

As a full agonist at the H4 receptor, 4-methylhistamine effectively stimulates receptor-mediated downstream signaling.[9] Its functional potency is typically measured through assays that quantify second messenger modulation (e.g., cAMP levels) or cell-based physiological responses like chemotaxis and shape change.

Quantitative Functional Data

The functional potency (EC50 or pEC50) of 4-methylhistamine demonstrates its efficacy as an H4R agonist.

| Assay Type | Species/Cell System | Measured Parameter | Potency | Reference |

| cAMP Inhibition | SK-N-MC cells (hH4R) | pEC50 | 7.4 | [3][6][8] |

| CRE-β-galactosidase | SK-N-MC cells (hH4R) | EC50 | 39.8 nM | [11] |

| Eosinophil Shape Change | Human Eosinophils | EC50 | 0.36 µM | [11] |

| Eosinophil Chemotaxis | Human Eosinophils | EC50 | 83 nM | [12] |

| Mast Cell Migration | Murine Bone Marrow Mast Cells | EC50 | 12 µM | [11] |

| H1 Receptor Activity | Guinea-Pig Ileum | -log EC50 | 4.57 | [10] |

| H2 Receptor Activity | Guinea-Pig Ileum | -log EC50 | 5.23 | [10] |

Table 2: Functional Potency of 4-Methylhistamine.

Signaling Pathways

The histamine H4 receptor primarily couples to the Gαi/o family of G proteins.[1] Activation of H4R by 4-methylhistamine initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R stimulation activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK), and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are crucial for mediating cellular responses like chemotaxis, cytokine release, and cell survival.[2][9][11][13]

References

- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases | MDPI [mdpi.com]

- 5. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

The Role of 4-Methylhistamine in Immune Cell Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (B1206604), a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), plays a significant role in directing the migration of various immune cells, a process known as chemotaxis. This technical guide provides a comprehensive overview of the mechanisms by which 4-methylhistamine influences immune cell trafficking, with a focus on mast cells, eosinophils, T-cells, and dendritic cells. We delve into the quantitative aspects of this chemotactic response, detail the experimental protocols for its measurement, and elucidate the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target the H4 receptor for therapeutic intervention in inflammatory and allergic diseases.

Introduction

Histamine, a well-known mediator of allergic reactions, exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, T-cells, and dendritic cells.[1] Its activation is critically involved in a variety of immune and inflammatory responses. 4-Methylhistamine, as a selective H4R agonist, serves as an invaluable tool for elucidating the specific functions of this receptor. A key function modulated by H4R activation is chemotaxis, the directed migration of cells along a chemical gradient. This process is fundamental to the recruitment of immune cells to sites of inflammation and allergic reactions. Understanding the precise role of 4-methylhistamine in this process is crucial for the development of novel therapeutics targeting H4R to modulate immune cell trafficking in various pathological conditions.

Immune Cells Targeted by 4-Methylhistamine for Chemotaxis

Activation of the H4 receptor by 4-methylhistamine has been demonstrated to induce a chemotactic response in several key immune cell populations:

-

Mast Cells: As central players in allergic reactions, mast cells are recruited to inflammatory sites where they release a plethora of pro-inflammatory mediators. 4-methylhistamine induces the migration of mast cells, a process that is absent in mast cells derived from H4 receptor-deficient mice.[2]

-

Eosinophils: These granulocytes are characteristic features of allergic inflammation and parasitic infections. Histamine is a known chemoattractant for eosinophils, and this effect is mediated through the H4 receptor.[3] 4-methylhistamine induces shape change in human eosinophils, a prerequisite for chemotaxis.[4]

-

T-Cells: T-lymphocytes are crucial for orchestrating adaptive immune responses. The H4 receptor is functionally expressed on T-cells, and its activation can influence their migration.[5]

-

Dendritic Cells (DCs): As the most potent antigen-presenting cells, DCs are critical for initiating T-cell responses. The H4 receptor is expressed on DCs, and its stimulation can mediate their chemotaxis, thereby influencing the initiation of immune responses.[6]

Quantitative Analysis of 4-Methylhistamine-Induced Chemotaxis

The chemotactic potency of 4-methylhistamine can be quantified by determining its half-maximal effective concentration (EC50). While direct EC50 values for 4-methylhistamine-induced chemotaxis are available for some cell types, for others, related quantitative data such as induction of cell shape change provides a strong indication of chemotactic potential.

| Immune Cell Type | Agonist | Assay | Species | EC50 Value | Reference |

| Eosinophils | 4-Methylhistamine | Shape Change | Human | 0.36 µM | [4] |

| Eosinophils | Histamine | Chemotaxis | Human | 83 nM | [3] |

| Mast Cells (BMMC) | 4-Methylhistamine | Chemotaxis | Murine | 12 µM | [4] |

| T-Cells | 4-Methylhistamine | Chemotaxis | - | Data not available | - |

| Dendritic Cells | 4-Methylhistamine | Chemotaxis | - | Data not available | - |

Signaling Pathways of 4-Methylhistamine-Induced Chemotaxis

The chemotactic response initiated by 4-methylhistamine is a complex process involving a cascade of intracellular signaling events. The binding of 4-methylhistamine to the H4 receptor triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gαi/o family.

Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, while the Gβγ subunit activates Phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.

This rise in intracellular calcium, along with other signals, activates a family of small Rho GTPases, including Rac, Cdc42, and Rho.[7] These molecular switches are critical regulators of the actin cytoskeleton. Activated Rac and Cdc42 stimulate downstream effector proteins such as Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE).[8] These, in turn, activate the Arp2/3 complex, which promotes the polymerization of actin filaments.[9] The dynamic reorganization of the actin cytoskeleton, including the formation of lamellipodia and filopodia, provides the protrusive force necessary for cell migration towards the 4-methylhistamine gradient, resulting in chemotaxis.

Experimental Protocols for Measuring Chemotaxis

The chemotactic response of immune cells to 4-methylhistamine can be quantitatively assessed using several in vitro assays. The Boyden chamber and transwell migration assays are the most commonly employed methods.

Boyden Chamber/Transwell Migration Assay

This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.

Materials:

-

Boyden chamber or transwell inserts (with appropriate pore size for the immune cell type, e.g., 3-8 µm)

-

Multi-well plates compatible with the inserts

-

Immune cells of interest (e.g., purified eosinophils, mast cells)

-

Culture medium (e.g., RPMI-1640) with and without serum

-

4-Methylhistamine

-

Control chemoattractant (e.g., C5a, fMLP)

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Giemsa or crystal violet)

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture and harvest immune cells.

-

Wash the cells with serum-free medium and resuspend them at a concentration of 1 x 10⁶ cells/mL in serum-free medium.

-

-

Assay Setup:

-

Place the transwell inserts into the wells of the multi-well plate.

-

In the lower chamber, add the culture medium containing various concentrations of 4-methylhistamine. Include a negative control (medium alone) and a positive control (a known chemoattractant).

-

Carefully add the cell suspension to the upper chamber of the insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (e.g., 1-4 hours).

-

-

Cell Fixation and Staining:

-

After incubation, carefully remove the inserts from the plate.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution.

-

Stain the fixed cells with a suitable staining solution.

-

-

Quantification:

-

Allow the membrane to dry.

-

Count the number of migrated cells in several random high-power fields under a microscope.

-

Calculate the average number of migrated cells per field for each condition.

-

Conclusion and Future Directions

4-Methylhistamine, through its selective activation of the H4 receptor, is a potent chemoattractant for a range of immune cells. The signaling cascade initiated by H4R activation, involving Gαi/o proteins, PLC, calcium mobilization, and subsequent actin cytoskeleton rearrangement, provides a clear pathway for this directed cell migration. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the role of the H4 receptor in immune cell trafficking.

Future research should focus on obtaining more precise quantitative data, such as EC50 values for 4-methylhistamine-induced chemotaxis of human T-cells and dendritic cells. Furthermore, a more detailed elucidation of the downstream signaling components, particularly the specific Rho GTPases and their effectors involved in H4R-mediated chemotaxis in different immune cell types, will be crucial. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of more targeted and effective H4R-based therapies for a variety of inflammatory and allergic disorders.

References

- 1. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Rho-GTPases in immune cell migration and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The histamine H4 receptor is functionally expressed on T(H)2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Rho-GTPases in immune cell migration and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and role of WASP and WAVE in Rho GTPase signalling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine-induced actin polymerization in human eosinophils: an imaging approach for histamine H4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylhistamine hydrochloride discovery and history

An In-depth Technical Guide on 4-Methylhistamine (B1206604) Hydrochloride: Discovery, History, and Pharmacological Profile

Executive Summary

4-Methylhistamine (4-MeH) is a critical pharmacological tool that has played a pivotal role in the elucidation of histamine (B1213489) receptor subtypes. Initially synthesized during the groundbreaking research that led to the discovery of histamine H₂ receptor antagonists, it was instrumental in providing the definitive evidence for the existence of a second histamine receptor. For decades, it was primarily recognized as a selective H₂ receptor agonist. However, subsequent research in the 21st century redefined its pharmacological profile, establishing it as the first potent and highly selective H₄ receptor agonist. This guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characteristics of 4-methylhistamine, including quantitative binding and functional data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Discovery and History

The story of 4-methylhistamine is intrinsically linked to the rational drug design program initiated by Sir James Black and his team at Smith Kline & French in the 1960s.[1] The primary goal of this research was to develop a therapeutic agent that could block histamine-stimulated gastric acid secretion, a major factor in the pathology of peptic ulcers.[2] The prevailing antihistamines at the time (H₁ antagonists) were ineffective in this regard, leading Black to hypothesize the existence of a second, distinct histamine receptor (termed H₂) in the gastric mucosa.

To prove this hypothesis, the team embarked on a systematic modification of the histamine molecule.[1] This effort produced numerous compounds, including 4-methylhistamine. When tested, 4-methylhistamine was found to be a potent stimulant of gastric acid secretion (an H₂-mediated response) but had weak activity at sites associated with H₁ receptors.[1] This selective agonist activity provided the crucial evidence that confirmed the existence of the H₂ receptor, thereby establishing a clear target for the development of antagonists.[1] This pivotal discovery paved the way for the development of revolutionary anti-ulcer drugs like cimetidine.[1]

For many years, 4-methylhistamine was widely used in research as a selective H₂ receptor agonist. However, with the discovery of the H₄ receptor in 2000, the pharmacological landscape shifted. In a seminal 2005 study, 4-methylhistamine was re-evaluated and surprisingly identified as a high-affinity, potent, and selective agonist for the human H₄ receptor.[3][4][5] This discovery provided researchers with the first selective pharmacological tool to probe the function of the H₄ receptor, which is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.[3][6]

Pharmacological Data

4-Methylhistamine exhibits a distinct selectivity profile across the four human histamine receptor subtypes. While historically considered an H₂ agonist, it displays its highest affinity and potency at the H₄ receptor.

Table 1: Quantitative Pharmacological Data for 4-Methylhistamine at Human Histamine Receptors

| Receptor Subtype | Parameter | Value | Notes |

| H₄ Receptor | Kᵢ (Binding Affinity) | 7 - 50 nM | Exhibits high affinity for the H₄ receptor.[3][7] |

| pEC₅₀ (Potency) | 7.4 | Potent full agonist activity.[3][8][9] | |

| Selectivity | >100-fold vs H₁, H₂, H₃ | Highly selective for the H₄ receptor.[3][8][10] | |

| H₂ Receptor | -log EC₅₀ (Potency) | 5.23 | Data from guinea-pig isolated ileum.[11] |

| -log K₉ (Binding) | 4.27 | Data from guinea-pig isolated ileum.[11] | |

| H₁ Receptor | -log EC₅₀ (Potency) | 4.57 | Data from guinea-pig isolated ileum.[11] |

| -log K₉ (Binding) | 3.55 | Data from guinea-pig isolated ileum.[11] |

Key Experimental Protocols

The characterization of 4-methylhistamine's activity at histamine receptors has been achieved through various in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of 4-methylhistamine for different histamine receptor subtypes by measuring its ability to displace a specific, radioactively labeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (e.g., SK-N-MC cells for H₄R, HEK-293 for H₂R).[10][12]

-

Radioligands: [³H]histamine (for H₄R), [¹²⁵I]iodoaminopotentidine (for H₂R), [³H]mepyramine (for H₁R), [³H]Nα-methylhistamine (for H₃R).[13]

-

Test Compound: 4-Methylhistamine hydrochloride.

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester for separating bound from free radioligand.

-

Scintillation counter.

-

-

Protocol:

-

Incubate the cell membranes (containing the receptor) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (4-methylhistamine).

-

Incubations are typically carried out for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 4°C) to reach equilibrium.[12]

-

Non-specific binding is determined in parallel incubations containing a high concentration of a known, non-labeled standard antagonist (e.g., 10 µM JNJ 7777120 for H₄R).[3]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ (the concentration of 4-methylhistamine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₉), where [L] is the concentration of the radioligand and K₉ is its dissociation constant.

-

Functional Assay: cAMP Accumulation (H₂ Receptor)

This assay measures the ability of 4-methylhistamine to stimulate the H₂ receptor, which is coupled to the Gₛ protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

-

Objective: To determine the potency (EC₅₀) and efficacy of 4-methylhistamine as an H₂ receptor agonist.

-

Materials:

-

Protocol:

-

Plate the cells in multi-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with the phosphodiesterase inhibitor (IBMX) for a short period (e.g., 3-5 minutes) at 37°C.[12]

-

Add varying concentrations of 4-methylhistamine to the wells.

-

Incubate for a defined time (e.g., 9-15 minutes) at 37°C to allow for cAMP production.[12]

-

Stop the reaction by lysing the cells (e.g., with ethanol (B145695) or lysis buffer provided in a kit).[12]

-

Quantify the amount of intracellular cAMP using a suitable detection method according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the 4-methylhistamine concentration.

-

Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflow

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the H₂ and H₄ receptors, as well as a typical experimental workflow for a radioligand binding assay.

References

- 1. acs.org [acs.org]

- 2. Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 4-Methylhistamine dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 13. researchgate.net [researchgate.net]

The Signal Transduction Pathways Activated by 4-Methylhistamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) is a potent and selective agonist for histamine (B1213489) receptors, playing a crucial role in elucidating the physiological and pathophysiological functions of these receptors. As a derivative of histamine, its primary mechanism of action involves the activation of specific histamine receptor subtypes, thereby initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the signal transduction pathways activated by 4-Methylhistamine, with a focus on its effects on the H2 and H4 histamine receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Core Signal Transduction Pathways

4-Methylhistamine primarily exerts its effects through the activation of G-protein coupled receptors (GPCRs), specifically the histamine H2 and H4 receptors. The downstream signaling pathways are largely determined by the G-protein subtype to which these receptors couple.

Histamine H2 Receptor Signaling

The histamine H2 receptor is classically coupled to the stimulatory G-protein, Gs. Activation of the H2 receptor by 4-Methylhistamine initiates a well-defined signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

The key steps in this pathway are:

-

Receptor Activation: 4-Methylhistamine binds to the H2 receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

-

Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.[1][3]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.[1]

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits.[4][5]

-

Downstream Phosphorylation: Activated PKA phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle relaxation and stimulation of gastric acid secretion.[2][4]

Histamine H4 Receptor Signaling

The histamine H4 receptor is primarily coupled to the inhibitory G-protein, Gi/o.[6] Consequently, its activation by 4-Methylhistamine can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, the signaling downstream of the H4 receptor is more complex and involves multiple effector pathways.[7]

Key signaling pathways activated by 4-Methylhistamine through the H4 receptor include:

-

Inhibition of Adenylyl Cyclase: The Giα subunit inhibits adenylyl cyclase, leading to decreased cAMP production.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits can activate PI3K, which in turn phosphorylates and activates Akt. This pathway is crucial for cell survival and proliferation.[8]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: H4 receptor activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[8]

-

NF-κB Pathway: 4-Methylhistamine has been shown to activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes.[9][10] This results in the production and release of cytokines such as IL-6, TNF-α, and GM-CSF.[10][11]

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 4-Methylhistamine at various histamine receptor subtypes. These values are critical for understanding the selectivity and efficacy of this compound.

| Receptor Subtype | Species | Ki (nM) | Reference |

| H4 | Human | 50 | [12] |

| H1 | Guinea Pig | -log KD = 3.55 | [13] |

| H2 | Guinea Pig | -log KD = 4.27 | [13] |

| Receptor Subtype | Species | Assay | EC50 (-log M) | Reference |

| H4 | Human | Agonist Activity | 7.4 | [12] |

| H1 | Guinea Pig | Contraction | 4.57 | [13] |

| H2 | Guinea Pig | Contraction | 5.23 | [13] |

Experimental Protocols

The study of 4-Methylhistamine-activated signaling pathways employs a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 4-Methylhistamine to specific histamine receptors.

Protocol:

-

Membrane Preparation: Prepare cell membranes from cells expressing the histamine receptor of interest.

-

Incubation: Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]histamine) and varying concentrations of unlabeled 4-Methylhistamine.[14]

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the Ki value by analyzing the competition binding curves using non-linear regression.

cAMP Measurement Assay

This assay quantifies the change in intracellular cAMP levels upon H2 receptor activation.

Protocol:

-

Cell Culture: Culture cells expressing the H2 receptor in a suitable medium.

-

Stimulation: Treat the cells with varying concentrations of 4-Methylhistamine for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based biosensor.[15][16]

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value.

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation of downstream signaling proteins like ERK and Akt.

Protocol:

-

Cell Treatment: Treat cells with 4-Methylhistamine for various time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-